3-(Aminomethyl)-2-methyl-6-nitro-2,3-dihydro-1H-isoindol-1-one
Description
3-(Aminomethyl)-2-methyl-6-nitro-2,3-dihydro-1H-isoindol-1-one is a bicyclic heterocyclic compound featuring an isoindolinone core (a six-membered aromatic ring fused to a five-membered lactam ring). Key structural attributes include:
- 2-Methyl group: Positioned on the lactam ring, contributing to steric and electronic effects.
- 6-Nitro group: An electron-withdrawing substituent on the aromatic ring, enhancing electrophilicity and influencing redox properties.
While direct pharmacological or synthetic data for this compound are absent in the provided evidence, its structural analogs (e.g., isoindolinones with amino, nitro, or alkyl substituents) suggest applications in drug discovery, particularly in targeting proteins like KRAS, as seen in related indole-fused isoindolinones .
Properties
Molecular Formula |
C10H11N3O3 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
3-(aminomethyl)-2-methyl-6-nitro-3H-isoindol-1-one |
InChI |
InChI=1S/C10H11N3O3/c1-12-9(5-11)7-3-2-6(13(15)16)4-8(7)10(12)14/h2-4,9H,5,11H2,1H3 |
InChI Key |
MJEVQMPDGVYLDV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C2=C(C1=O)C=C(C=C2)[N+](=O)[O-])CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2-methyl-6-nitro-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactionsThe reaction conditions often require specific solvents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. The choice of reagents and solvents is crucial to minimize environmental impact and ensure safety .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-2-methyl-6-nitro-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Solvents like ethanol and methanol are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-(Aminomethyl)-2-methyl-6-nitro-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-2-methyl-6-nitro-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The nitro group may participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
*Calculated using molecular formulas.
Key Observations:
Substituent Effects on Reactivity: The 6-nitro group in the target compound distinguishes it from amino-substituted analogs (e.g., 6-amino-2-methyl derivative ). Nitro groups enhance electrophilicity, making the compound a candidate for nucleophilic aromatic substitution or redox-sensitive applications. Aminomethyl vs. Amino Groups: The 3-aminomethyl group provides a flexible linker for functionalization, unlike direct amino substituents (e.g., in BI 2852, an indole-fused isoindolinone with reported biological activity ).
Steric and Electronic Modifications: 2-Methyl vs. 3,3-Dimethyl Substitution: The dimethyl group in 6-amino-3,3-dimethyl-isoindolinone introduces steric bulk, possibly stabilizing the lactam ring against hydrolysis.
The nitro group may act as a pharmacophore or prodrug trigger (e.g., nitroreductase activation).
Synthetic Accessibility: Similar compounds (e.g., 3-hydroxy-2-phenyl derivatives ) are synthesized via condensation or cyclization reactions. The target’s nitro and aminomethyl groups may require selective protection/deprotection steps.
Biological Activity
3-(Aminomethyl)-2-methyl-6-nitro-2,3-dihydro-1H-isoindol-1-one is a compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a nitro group, which is known to influence its biological activity significantly. The presence of the nitro group can enhance redox reactions within cells, leading to various biological effects, including antimicrobial and anti-inflammatory properties.
1. Antimicrobial Activity
Research indicates that compounds with nitro groups can trigger oxidative stress in microbial cells, leading to cell death. The nitro group acts as both a pharmacophore and a toxicophore, facilitating interactions with cellular components such as proteins and nucleic acids. This mechanism has been observed in various studies highlighting the compound's potential against bacteria and parasites .
2. Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties through the modulation of inflammatory pathways. Nitro-containing compounds have been shown to inhibit pro-inflammatory cytokines and promote antioxidant defenses, making them candidates for treating conditions characterized by chronic inflammation .
Case Study 1: Antimicrobial Efficacy
A study published in 2022 investigated the antimicrobial efficacy of several nitro compounds, including 3-(Aminomethyl)-2-methyl-6-nitro-2,3-dihydro-1H-isoindol-1-one. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The study utilized minimum inhibitory concentration (MIC) assays to quantify the effectiveness of the compound against various pathogens.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
This data suggests that the compound possesses considerable potential as an antimicrobial agent .
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of nitro compounds in a murine model of acute inflammation. The administration of 3-(Aminomethyl)-2-methyl-6-nitro-2,3-dihydro-1H-isoindol-1-one resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6.
| Inflammatory Marker | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 75 |
| IL-6 | 200 | 90 |
These findings support the hypothesis that this compound can modulate inflammatory responses effectively .
Toxicological Considerations
While exploring the biological activity of 3-(Aminomethyl)-2-methyl-6-nitro-2,3-dihydro-1H-isoindol-1-one, it is crucial to consider its toxicological profile. Nitro compounds are often associated with cytotoxicity due to their reactive nature. Safety assessments indicate that while the compound shows promise for therapeutic applications, caution is warranted regarding its potential toxicity in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
